![molecular formula C15H11Cl2N3OS B2551421 3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 791717-22-1](/img/structure/B2551421.png)
3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,3-Dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione (hereafter referred to as “DCPT”) is a small molecule that has been studied for its potential applications as a synthetic intermediate in drug discovery and development. DCPT is a heterocyclic compound containing a 1,2,4-triazole ring fused to a phenyl ring, and is a member of the triazole family of compounds. It has been studied for its potential as a synthetic intermediate for the synthesis of a variety of drugs, including anti-tumor agents, anti-inflammatory agents, and antibiotics.
Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives, including 4H-1,2,4-triazole compounds, have been extensively studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel against corrosion in hydrochloric acid solutions. The effectiveness of these inhibitors is attributed to the adsorption of the triazole derivatives on the steel surface, which follows the Langmuir isotherm model. The inhibitory behavior is significantly influenced by the molecular structure and substituents of the triazole compounds, with certain derivatives achieving up to 99.6% inhibition efficiency (Bentiss et al., 2007).
Antimicrobial and Antifungal Activities
Triazole derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. The structural modification of these compounds, such as the introduction of different substituents, has been shown to significantly influence their biological activity. Some derivatives have demonstrated potent anti-inflammatory activities as well as promising molluscicidal activities (El Shehry et al., 2010). Additionally, novel N2-hydroxymethyl and N2-aminomethyl derivatives of triazole-thiones have shown antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Plech et al., 2011).
Electrochemical Behavior
The electrochemical behavior of thiotriazoles has been studied in aqueous-alcoholic media, revealing insights into the oxidation processes of these compounds. Such studies contribute to understanding the electrochemical properties of triazole derivatives, which could have implications for their applications in various fields, including corrosion inhibition and sensor development (Fotouhi et al., 2002).
Protective Effects Against Oxidative Stress
Research has explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. Certain derivatives were effective in ameliorating peroxidative injury, suggesting potential applications in protecting against oxidative stress (Aktay et al., 2005).
Synthesis and Characterization
The synthesis and characterization of triazole derivatives have been a significant area of research, with studies focusing on environmentally benign processes and the investigation of their structural properties. Such research not only contributes to the development of new compounds with potential applications in various domains but also enhances the understanding of their physicochemical characteristics (Yang et al., 2006).
Propriétés
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-11-7-4-8-12(14(11)17)21-9-13-18-19-15(22)20(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKIOFWJASBYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)
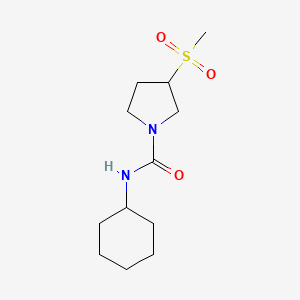

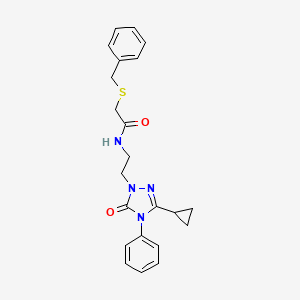
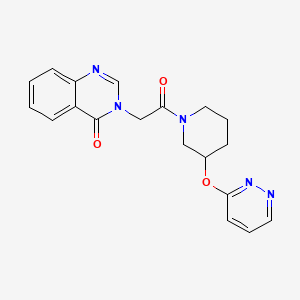
![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate](/img/structure/B2551353.png)
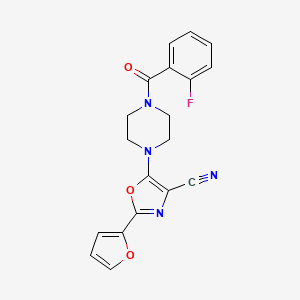

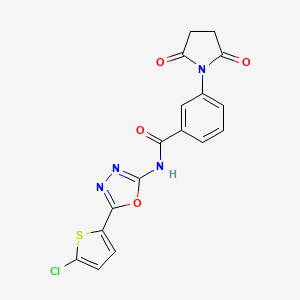

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2551358.png)

